3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Hammett constant electron-withdrawing group structure-activity relationship

Procure CAS 1421494-22-5 for definitive SAR studies. The 3-cyano group (Hammett σₘ 0.56) confers electron-withdrawing character distinct from 3-chloro (σₘ 0.37) or 2-methyl analogs. Furan-3-ylmethyl regioisomer alters hydrogen-bonding geometry vs. furan-2-ylmethyl. Ethylene linker introduces conformational flexibility absent in methylene-bridged variants. This exact compound ensures reproducible antiproliferative QSAR data and dual-heterocycle pharmacophore modeling. Do not substitute.

Molecular Formula C19H16N2O2S
Molecular Weight 336.41
CAS No. 1421494-22-5
Cat. No. B2445774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
CAS1421494-22-5
Molecular FormulaC19H16N2O2S
Molecular Weight336.41
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3)C#N
InChIInChI=1S/C19H16N2O2S/c20-12-15-3-1-4-17(11-15)19(22)21(13-16-7-9-23-14-16)8-6-18-5-2-10-24-18/h1-5,7,9-11,14H,6,8,13H2
InChIKeyQEDVICWFKQNVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1421494-22-5): Structural Identity and Compound Class for Research Procurement


3-Cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1421494-22-5; molecular formula C19H16N2O2S; MW 336.41 g/mol) is a synthetic small-molecule benzamide derivative featuring a 3-cyano substituent on the phenyl ring, an N-(furan-3-ylmethyl) group, and an N-(2-(thiophen-2-yl)ethyl) side chain . It belongs to the broader class of furan–thiophene amide derivatives, a scaffold that has been investigated for antiproliferative activity in pharmacological classification studies employing semi-empirical ab initio molecular modeling and HPLC retention data [1]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is structurally positioned among a series of closely related analogs that differ in the substitution pattern on the benzamide core, the furan regioisomer, or the linker length to the thiophene moiety.

Why 3-Cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide Cannot Be Interchanged with Its Nearest Analogs


Within the furan–thiophene benzamide series, minor structural variations produce distinct physicochemical and pharmacological profiles that preclude generic substitution. The 3-cyano group (–CN) on the benzamide ring confers a strong electron-withdrawing effect (Hammett σₘ ≈ 0.56) that differs fundamentally from the 3-chloro (σₘ ≈ 0.37) or 2-methyl (electron-donating) analogs [1]. The furan-3-ylmethyl regioisomer positions the oxygen heteroatom differently relative to the amide nitrogen compared to the furan-2-ylmethyl isomer, affecting hydrogen-bonding geometry and conformational preferences [2]. Furthermore, the ethylene (–CH₂CH₂–) linker to the thiophene ring introduces greater conformational flexibility and altered lipophilicity compared to the methylene (–CH₂–) linker found in many related compounds [2]. Class-level modeling studies on furan–thiophene amide derivatives have demonstrated that even subtle changes in substituent electronic character and lipophilicity (log k) correlate with measurable differences in antiproliferative activity against A431 cells [2]. These structure–activity relationships underscore that biological outcomes cannot be extrapolated across analogs without direct comparative data.

Quantitative Differentiation Evidence for 3-Cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1421494-22-5) Against Closest Analogs


Meta-Cyano Substituent Electronic Profile Versus 3-Chloro and 2-Methyl Analogs

The 3-cyano substituent on the benzamide core of the target compound (CAS 1421494-22-5) provides a markedly stronger electron-withdrawing effect compared to the 3-chloro analog (CAS 1421507-92-7) and the opposite electronic character versus the 2-methyl analog (CAS 1421507-76-7). The Hammett meta substituent constant (σₘ) for –CN is +0.56, versus +0.37 for –Cl and –0.07 for –CH₃ [1]. This difference in electronic character is expected to influence the compound's hydrogen-bond acceptor capacity at the cyano nitrogen, metabolic stability, and target-binding interactions, as demonstrated in class-level quantitative structure–activity relationship (QSAR) models linking structural descriptors to antiproliferative LD₅₀ values in furan–thiophene amide derivatives [2].

Hammett constant electron-withdrawing group structure-activity relationship benzamide substitution

Furan-3-ylmethyl Versus Furan-2-ylmethyl Regioisomerism: Impact on Hydrogen-Bonding Geometry

The target compound incorporates a furan-3-ylmethyl substituent on the amide nitrogen, in contrast to the furan-2-ylmethyl isomer (3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide). In the furan-3-ylmethyl isomer, the furan oxygen is positioned meta relative to the methylene attachment point, while in the furan-2-ylmethyl isomer it is ortho . This regioisomeric difference alters the spatial orientation of the oxygen lone pair, affecting both intramolecular interactions with the amide carbonyl and intermolecular hydrogen-bonding potential with biological targets. Pharmacological classification studies on furan amide derivatives have identified lipophilicity and hydrogen-bonding descriptors as key determinants of antiproliferative activity against A431 cells (LD₅₀), with regression models showing that structural parameters derived from PCM calculations correlate with biological potency [1].

regioisomer furan substitution hydrogen bonding conformational analysis

Ethylene (–CH₂CH₂–) Versus Methylene (–CH₂–) Linker to Thiophene: Conformational Flexibility and Lipophilicity

The target compound features an ethylene linker (–CH₂CH₂–) connecting the amide nitrogen to the thiophene ring, whereas the closely related analog 3-cyano-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide (CAS 1421451-70-8) employs a shorter methylene (–CH₂–) linker . The additional methylene unit increases both the conformational degrees of freedom and the calculated lipophilicity (estimated Δclog P ≈ +0.5 for the ethylene homolog). Class-level studies on furan–thiophene amide derivatives have established that chromatographic lipophilicity (log k) is a significant predictor of antiproliferative activity in regression models, with thiophene-containing derivatives showing higher consistency between clog P and biological activity than their furan counterparts [1].

linker length conformational flexibility lipophilicity thiophene connectivity

Dual Heterocycle Architecture: Simultaneous Furan and Thiophene Presentation Versus Single-Heterocycle Benzamides

The target compound uniquely presents both a furan (oxygen heterocycle) and a thiophene (sulfur heterocycle) on the same amide scaffold, in contrast to single-heterocycle benzamides that incorporate only one type of five-membered heteroaromatic ring . Pharmacological classification studies comparing paired furan and thiophene amide derivatives have demonstrated that the heteroatom identity (O vs. S) influences both lipophilicity and antiproliferative potency against A431 cells, with thiophene derivatives generally showing stronger correlations between calculated lipophilicity (clog P) and biological activity (LD₅₀) [1]. Compounds bearing both heterocycles may engage a broader range of intermolecular interactions (O-mediated hydrogen bonding from furan; S-mediated hydrophobic and polarizable interactions from thiophene) within a single molecular entity.

dual heterocycle furan thiophene pharmacophore diversity antiproliferative

Recommended Research Application Scenarios for 3-Cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1421494-22-5)


Structure–Activity Relationship (SAR) Studies on Furan–Thiophene Benzamide Libraries for Antiproliferative Lead Optimization

This compound is best deployed as a structurally defined SAR probe within a matrix of furan–thiophene benzamide analogs, where its unique combination of 3-cyano substitution, furan-3-ylmethyl regioisomer, and ethylene–thiophene linker can be systematically compared against the 3-chloro, 2-methyl, furan-2-ylmethyl, and methylene-linked variants. The class-level QSAR framework established by Bober et al. (2012) provides a validated statistical methodology linking structural descriptors and lipophilicity (measured via HPLC log k) to antiproliferative LD₅₀ against A431 cells, offering a quantitative context for interpreting differential activity [1]. Procurement of the exact CAS 1421494-22-5 compound ensures that the cyano electronic effect and correct regioisomeric/flexibility parameters are maintained across replicate experiments.

Computational Docking and Pharmacophore Modeling of Dual-Heterocycle Benzamide–Protein Interactions

The simultaneous presence of furan (H-bond acceptor) and thiophene (hydrophobic/π-stacking) heterocycles on a single benzamide scaffold makes this compound suitable for computational studies investigating how dual-heterocycle pharmacophores engage protein targets. The 3-cyano group provides an additional hydrogen-bond acceptor site with well-characterized electronic properties (Hammett σₘ = +0.56) [2]. These features can be compared against single-heterocycle or mono-substituted analogs to deconvolute the contributions of individual structural elements to binding affinity and selectivity in silico, prior to experimental validation.

Physicochemical Profiling and Chromatographic Method Development for Heterocyclic Amide Series

The established relationship between HPLC retention parameters (log k) and biological activity for furan–thiophene amide derivatives [1] supports the use of this compound as a reference standard in reversed-phase chromatographic method development. Its intermediate lipophilicity (estimated from the C19H16N2O2S formula) and dual-heterocycle character make it a useful calibrant for building lipophilicity-activity models across analog series, enabling predictive ranking of new derivatives prior to biological testing.

Negative Control or Inactive Comparator Design in Adenosine Receptor or Kinase Screening Cascades

Preliminary binding data for structurally related furan–thiophene benzamide derivatives suggest weak affinity (Ki > 8 μM) at adenosine A₂A, A₂B, and A₃ receptors [3]. While direct data for CAS 1421494-22-5 itself are not yet available in authoritative curated databases, its structural homology to compounds with micromolar-range adenosine receptor binding suggests potential utility as a weakly active comparator or as a starting scaffold for fragment-based optimization toward improved target engagement. Researchers should verify target-specific activity through direct assay before deployment in screening cascades.

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